molecular formula C15H14N6O3 B2761661 N-(4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1002041-75-9

N-(4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No. B2761661
CAS RN: 1002041-75-9
M. Wt: 326.316
InChI Key: HMYWIFXKCBJEQU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine, also known as MNRP, is a novel pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MNRP is a potent inhibitor of protein kinase CK2, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair.

Scientific Research Applications

Synthesis and Characterization

  • Researchers have developed methods for the synthesis and characterization of pyrazole and pyrimidine derivatives, showcasing their potential in generating novel compounds with significant biological activities. For instance, the synthesis of pyrazole derivatives linked to pyrimidine moieties has been achieved through various chemical reactions, demonstrating the compounds' structural diversity and potential as pharmacophores (Titi et al., 2020). This illustrates the foundational chemical processes involved in creating molecules similar to the one .

Biological Activities

  • Several studies focus on the biological applications of pyrimidine and pyrazole derivatives. For example, compounds with pyrazolone and amino pyrimidine moieties have been evaluated for their anti-inflammatory, analgesic, and antipyretic activities, revealing promising pharmacological properties (Antre et al., 2011). These findings underscore the therapeutic potential of compounds structurally related to "N-(4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine."
  • The antimicrobial and antifungal effects of certain pyrimidine derivatives have been documented, highlighting their utility in addressing microbial infections. For instance, derivatives of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine have shown antifungal activity against Aspergillus species, indicating their potential as antifungal agents (Jafar et al., 2017). This suggests the broader applicability of pyrimidine derivatives in combating fungal infections.

Anticancer Research

  • The synthesis of pyrimidine-linked pyrazole derivatives has been explored for their insecticidal and antibacterial potential, as well as their cytotoxicity against cancer cell lines. This approach to drug discovery emphasizes the role of structural modification in enhancing biological activity, with implications for cancer treatment (Deohate and Palaspagar, 2020). The exploration of such compounds offers insights into developing novel anticancer therapies.

Chemical Reactivity and Material Science

  • The chemical reactivity of pyrimidine derivatives has been investigated, leading to the synthesis of novel compounds with potential applications in material science. These studies provide a foundation for the development of materials with specific properties, such as antimicrobial coatings or drug delivery systems (Farouk et al., 2021).

properties

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c1-10-7-14(18-11-3-5-13(24-2)6-4-11)19-15(17-10)20-9-12(8-16-20)21(22)23/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYWIFXKCBJEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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